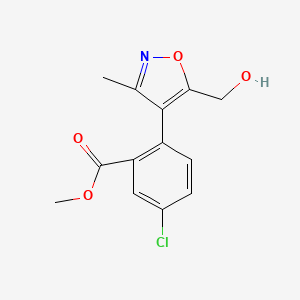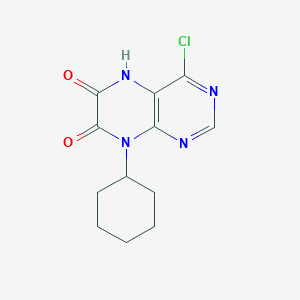
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona es un compuesto orgánico sintético que pertenece a la familia de las pteridinas. Las pteridinas son compuestos heterocíclicos que desempeñan papeles importantes en los sistemas biológicos, incluyendo como cofactores en reacciones enzimáticas. Este compuesto particular presenta un sustituyente cloro en la posición 4 y un grupo ciclohexilo en la posición 8, lo que puede influir en sus propiedades químicas y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de pteridina: Esto se puede lograr mediante la condensación de aminas y aldehídos o cetonas apropiados.
Introducción del grupo cloro: La cloración se puede realizar utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición del grupo ciclohexilo: El grupo ciclohexilo se puede introducir mediante reacciones de alquilación utilizando haluros de ciclohexilo en condiciones básicas.
Métodos de producción industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, procesos catalíticos y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación o grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar el anillo de pteridina u otros sustituyentes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden reemplazar los grupos cloro o ciclohexilo con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como metóxido de sodio o reactivos de Grignard.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de pteridina con diferentes grupos funcionales, mientras que la sustitución podría introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
La 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona puede tener aplicaciones en varios campos:
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Posible uso como sonda o inhibidor en estudios enzimáticos.
Medicina: Posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Uso en la producción de tintes, pigmentos u otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona dependería de sus interacciones específicas con los objetivos biológicos. Puede actuar uniéndose a enzimas o receptores, alterando su actividad. Los objetivos moleculares y las vías involucradas tendrían que ser elucidados mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Pteridina: El compuesto padre de la familia de las pteridinas.
4-Cloropteridina: Estructura similar pero sin el grupo ciclohexilo.
8-Ciclohexilpteridina: Estructura similar pero sin el grupo cloro.
Singularidad
La 4-Cloro-8-ciclohexilpteridina-6,7(5H,8H)-diona es única debido a la presencia de ambos grupos cloro y ciclohexilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C12H13ClN4O2 |
|---|---|
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
4-chloro-8-cyclohexyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-8-10(15-6-14-9)17(12(19)11(18)16-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
Clave InChI |
MQIASWHIINWXHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


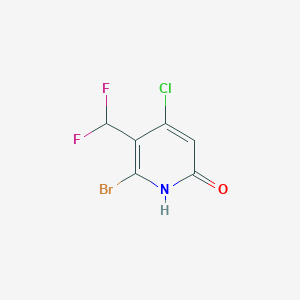
![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)





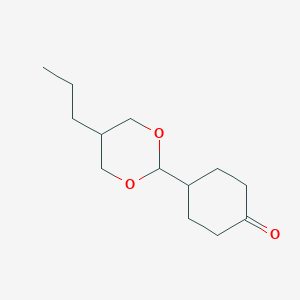
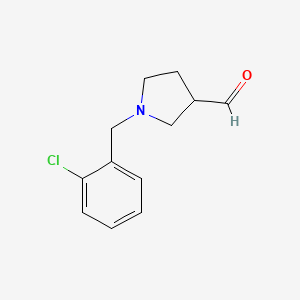
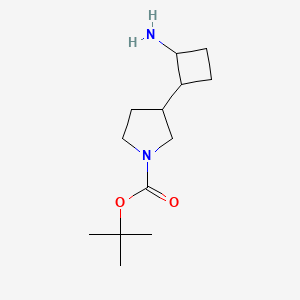
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)
